molecular formula C24H17ClN2O2 B6069970 N-[3-[(3-chlorobenzoyl)amino]phenyl]naphthalene-2-carboxamide

N-[3-[(3-chlorobenzoyl)amino]phenyl]naphthalene-2-carboxamide

Cat. No.: B6069970
M. Wt: 400.9 g/mol
InChI Key: FOKLFLBXMQIZJM-UHFFFAOYSA-N
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Description

N-[3-[(3-chlorobenzoyl)amino]phenyl]naphthalene-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a chlorobenzoyl group, a phenyl group, and a naphthalene-2-carboxamide moiety, which contribute to its unique chemical properties.

Properties

IUPAC Name

N-[3-[(3-chlorobenzoyl)amino]phenyl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O2/c25-20-8-3-7-18(14-20)23(28)26-21-9-4-10-22(15-21)27-24(29)19-12-11-16-5-1-2-6-17(16)13-19/h1-15H,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKLFLBXMQIZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(3-chlorobenzoyl)amino]phenyl]naphthalene-2-carboxamide typically involves the following steps:

    Formation of the Chlorobenzoyl Intermediate: The initial step involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride.

    Amidation Reaction: The 3-chlorobenzoyl chloride is then reacted with 3-aminophenylamine to form N-[3-[(3-chlorobenzoyl)amino]phenyl]amine.

    Coupling with Naphthalene-2-carboxylic Acid: Finally, the N-[3-[(3-chlorobenzoyl)amino]phenyl]amine is coupled with naphthalene-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(3-chlorobenzoyl)amino]phenyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

N-[3-[(3-chlorobenzoyl)amino]phenyl]naphthalene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-[(3-chlorobenzoyl)amino]phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound’s structure allows it to bind to bacterial proteins, leading to the inhibition of essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide
  • N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide

Uniqueness

N-[3-[(3-chlorobenzoyl)amino]phenyl]naphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher activity against certain bacterial strains and has a different spectrum of activity .

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